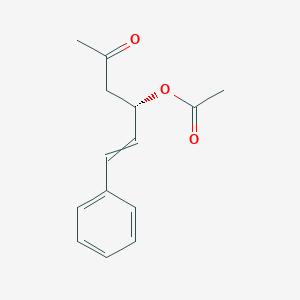
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate is an organic compound with a complex structure that includes a phenyl group, a hexenyl chain, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with a suitable enolate, followed by acetylation to introduce the acetate group. The reaction conditions often require a base such as sodium hydroxide or potassium tert-butoxide, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-5-Oxo-1-phenylhex-1-en-3-yl propionate
- (3S)-5-Oxo-1-phenylhex-1-en-3-yl butyrate
- (3S)-5-Oxo-1-phenylhex-1-en-3-yl valerate
Uniqueness
(3S)-5-Oxo-1-phenylhex-1-en-3-yl acetate is unique due to its specific acetate ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the acetate group influences its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
645401-51-0 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[(3S)-5-oxo-1-phenylhex-1-en-3-yl] acetate |
InChI |
InChI=1S/C14H16O3/c1-11(15)10-14(17-12(2)16)9-8-13-6-4-3-5-7-13/h3-9,14H,10H2,1-2H3/t14-/m1/s1 |
InChI Key |
CHYBLOQHHJCKHA-CQSZACIVSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C=CC1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CC(=O)CC(C=CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















